![molecular formula C13H10ClN3O B1327019 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline CAS No. 1142201-75-9](/img/structure/B1327019.png)
2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline
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Description
Scientific Research Applications
Proteomics Research
Compounds with similar structures have been used in proteomics research to study protein interactions and functions. The specific compound may serve as a reagent or a building block in synthesizing peptides or other molecules for proteomic studies .
Nematocidal Activity
Related compounds with 1,2,4-oxadiazole structures have shown moderate nematocidal activity against certain nematodes like Meloidogyne incognita . This suggests potential agricultural applications in controlling parasitic nematodes that affect crops.
Antifungal Activity
The same class of compounds has also exhibited antifungal activity against fungi such as Rhizoctonia solani , indicating its use in developing antifungal agents.
Anticancer Potential
Quinoline derivatives have been studied for their anticancer properties. Some compounds with similar structures have shown potent anticancer activity due to the presence of specific substituents like fluoro and chloro groups .
Molecular Docking Studies
Compounds with an oxadiazole ring have been used in molecular docking studies to predict the interaction and affinity with biological targets like enzymes or receptors . This is crucial in drug design and discovery processes.
Synthesis of Novel Compounds
The chemical structure suggests its utility in synthetic chemistry for creating novel compounds with potential therapeutic applications .
properties
IUPAC Name |
3-(2-chloro-7-methylquinolin-3-yl)-5-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-7-3-4-9-6-10(12(14)16-11(9)5-7)13-15-8(2)18-17-13/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFKDLJOOQZXSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3=NOC(=N3)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101176459 |
Source
|
Record name | Quinoline, 2-chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101176459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline | |
CAS RN |
1142201-75-9 |
Source
|
Record name | Quinoline, 2-chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 2-chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101176459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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